![molecular formula C22H26O6 B1193595 SGLT1/2-IN-8](/img/new.no-structure.jpg)
SGLT1/2-IN-8
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Overview
Description
SGLT1/2-IN-8 is a potent SGLT1/2 dual inhibitor.
Scientific Research Applications
Type 2 Diabetes Management
SGLT1/2 inhibitors like sotagliflozin have shown promising results in clinical trials. For instance, a study involving diabetic Akimba mice demonstrated that treatment with sotagliflozin significantly reduced blood glucose levels and improved metabolic parameters such as polydipsia and body weight .
Study | Model | Treatment | Outcome |
---|---|---|---|
Akimba Mouse Study | Diabetic Mice | Sotagliflozin (25 mg/kg/day) | Reduced blood glucose, improved polydipsia |
SOLOIST-WHF Trial | T2D + Heart Failure | Sotagliflozin | Lower rates of cardiovascular death compared to placebo |
Cardiovascular Benefits
The SOLOIST-WHF trial highlighted that SGLT1/2 inhibitors may reduce cardiovascular mortality and hospitalizations in patients with type 2 diabetes and heart failure . This suggests a protective effect on heart health, making it a valuable option for diabetic patients at risk of cardiovascular complications.
Neuroprotective Effects
Emerging research indicates that SGLT1 inhibition may confer neuroprotective benefits, potentially lowering the risk of neurodegenerative diseases like Alzheimer's disease and multiple sclerosis . This area warrants further investigation to establish definitive connections and mechanisms.
Case Study 1: Sotagliflozin in Diabetic Models
In a controlled study on diabetic Akimba mice:
- Objective : Assess metabolic benefits of dual SGLT inhibition.
- Findings : Significant reductions in blood glucose levels were observed alongside improvements in renal function markers .
Case Study 2: Clinical Implications for Heart Failure
The SOLOIST-WHF trial provided insights into the efficacy of sotagliflozin:
Properties
Molecular Formula |
C22H26O6 |
---|---|
Molecular Weight |
386.44 |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(5-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-ylmethyl)-2-hydroxy-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
InChI |
InChI=1S/C22H26O6/c1-11-6-17(24)16(22-21(27)20(26)19(25)18(10-23)28-22)9-15(11)8-12-2-3-13-4-5-14(13)7-12/h2-3,6-7,9,18-27H,4-5,8,10H2,1H3/t18-,19-,20+,21-,22+/m1/s1 |
InChI Key |
VSVQPLIGJXQIFP-BDHVOXNPSA-N |
SMILES |
O[C@H]1[C@H](C2=CC(CC3=CC4=C(CC4)C=C3)=C(C)C=C2O)O[C@H](CO)[C@@H](O)[C@@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cmpd 8; SGLT1/2 IN-8; SGLT1/2-IN8; SGLT1/2-IN-8; SGLT1/2-IN 8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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